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MMB-FUBINACA

Cat. No.: B8819474
CAS No.: 1715016-76-4
M. Wt: 383.4 g/mol
InChI Key: FRFFLYJQPCIIQB-UHFFFAOYSA-N
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Description

Contextual Overview of Emerging Novel Psychoactive Substances (NPS) in Academic Inquiry

Novel Psychoactive Substances (NPS) are a broad and varied group of synthetic compounds designed to mimic the effects of controlled drugs. nih.govnih.gov These substances, sometimes misleadingly called 'legal highs' or 'research chemicals', pose significant challenges to public health, forensic toxicology, and drug control policies globally. nih.govmdpi.com The NPS market is characterized by the rapid emergence of new molecules, which are often structural or functional analogs of existing drugs. tandfonline.comkarger.com

Academically, NPS are a subject of intense inquiry due to their ever-changing chemical diversity and the need to understand their pharmacological and toxicological profiles. mdpi.com Synthetic Cannabinoid Receptor Agonists (SCRAs) represent the largest and most structurally diverse class of NPS reported. nih.govmdpi.com First identified in the mid-2000s, hundreds of distinct SCRAs have since been documented, created with structural variations to bind to and activate the human cannabinoid receptors, CB1 and CB2. nih.govmdpi.comprobiologists.com The continuous development of these compounds necessitates ongoing research to develop analytical methods for their detection and to characterize their biological activity.

MMB-FUBINACA: Nomenclature, Synonyms, and Classification within Indazole-3-Carboxamide SCRAs

This compound is a potent synthetic cannabinoid belonging to the indazole-3-carboxamide class. mdpi.comprobiologists.com This class is defined by a core indazole structure substituted at the 1 and 3 positions. probiologists.com this compound is structurally an ester analogue of AB-FUBINACA, where the terminal amide of the valine group is replaced by a methyl ester. probiologists.comtaylorandfrancis.com This structural feature is significant in its classification and pharmacological properties.

The compound is known by several synonyms in scientific literature and forensic databases, which are detailed in the table below.

Nomenclature TypeName
Formal Name N-[[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]carbonyl]-L-valine, methyl ester caymanchem.comcaymanchem.com
Common Synonyms AMB-FUBINACA, FUB-AMB caymanchem.comcaymanchem.com
CAS Number 1971007-92-7 caymanchem.comcaymanchem.comzeptometrix.com

Its chemical formula is C₂₁H₂₂FN₃O₃, and it has a molecular weight of 383.4 g/mol . caymanchem.comcaymanchem.com this compound is classified as an indazole-3-carboxamide SCRA, a group that includes many highly potent compounds that have been prevalent on the illicit drug market. mdpi.comwikipedia.org

Historical and Contemporary Significance in Academic Research

This compound (also referred to as AMB-FUBINACA) was first reported in Sweden in 2014. acs.org Its emergence is linked to the earlier development of AB-FUBINACA by a pharmaceutical company in a 2009 patent. ekb.egusdoj.gov While AB-FUBINACA was investigated for its potential as an analgesic, this compound appeared later on the designer drug market. ekb.egusdoj.gov

The significance of this compound in academic and forensic research stems from its high potency and prevalence. In vitro pharmacological studies have shown it to be a potent full agonist of the CB1 receptor, with some estimates suggesting its potency is significantly higher than that of Δ⁹-THC. ekb.egmdpi.com Research indicates it has a high affinity for both CB1 and CB2 receptors. nih.govnih.gov

Its rapid metabolism is a key area of study. This compound is quickly hydrolyzed in the body to its carboxylic acid metabolite, AMB-FUBINACA acid. nih.govotago.ac.nz This rapid biotransformation means the parent compound is often undetectable in biological samples, making the acid metabolite a crucial biomarker for forensic identification. ekb.egojp.gov Studies have focused on characterizing these metabolic pathways, identifying the enzymes involved, such as carboxylesterases (CES), and developing reliable analytical methods for detection in blood and urine. probiologists.comnih.govotago.ac.nz The compound's high efficacy and potency in various signaling pathways continue to make it a subject of significant pharmacological investigation to understand the mechanisms underlying its effects. acs.orgresearchgate.netnih.gov

Compound Names Table

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1715016-76-4

Molecular Formula

C21H22FN3O3

Molecular Weight

383.4 g/mol

IUPAC Name

methyl 2-[[1-[(4-fluorophenyl)methyl]indazole-3-carbonyl]amino]-3-methylbutanoate

InChI

InChI=1S/C21H22FN3O3/c1-13(2)18(21(27)28-3)23-20(26)19-16-6-4-5-7-17(16)25(24-19)12-14-8-10-15(22)11-9-14/h4-11,13,18H,12H2,1-3H3,(H,23,26)

InChI Key

FRFFLYJQPCIIQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F

Origin of Product

United States

Chemical Synthesis and Structural Analogues Research

Established Synthetic Pathways for MMB-FUBINACA and Related Indazole Carboxamides

The synthesis of this compound and other indazole-3-carboxamide derivatives typically follows a well-established multi-step process that offers flexibility in creating a variety of compounds. The general strategy involves the N-alkylation of an indazole core followed by an amide coupling reaction. diva-portal.org

A common starting material for this class of compounds is 1H-indazole-3-carboxylic acid. diva-portal.orguno.edu The synthesis generally proceeds via two main steps:

N-Alkylation: The first step is the alkylation of the indazole core at the N-1 position. This is typically achieved by reacting the indazole-3-carboxylic acid with a suitable alkyl halide (e.g., a bromoalkane or, in the case of this compound, 4-fluorobenzyl bromide) in the presence of a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF). diva-portal.orgekb.eg This regioselective alkylation yields the 1-alkyl-1H-indazole-3-carboxylate intermediate. ekb.eg

Amide Coupling: The second key step is the formation of the amide bond. The carboxyl group of the N-alkylated indazole intermediate is activated and then reacted with the desired amino acid ester, in this case, L-valine methyl ester. diva-portal.org This coupling reaction links the indazole core to the amino acid moiety, completing the synthesis of the final this compound molecule. diva-portal.orgunodc.org

This synthetic approach is functional group tolerant and does not require specialized equipment or extreme conditions, allowing for the reproducible production of various indazole-3-carboxamides for research purposes. uno.edu The process can be adapted to produce a wide range of related compounds by substituting the starting materials at either the alkylation or the amide coupling stage. diva-portal.org

Design and Synthesis of this compound Analogues and Derivatives

The core structure of this compound provides a template that can be systematically modified to generate a wide array of analogues. Researchers design and synthesize these derivatives to explore the chemical space and to understand how different structural features affect the compound's properties. These modifications typically occur at three main positions: the N-1 side chain (tail), the core heterocyclic system (head), or the C-3 linked group.

Key strategies for creating analogues include:

Modification of the Indazole Core: While many synthetic cannabinoids feature an unsubstituted indazole ring, analogues have been synthesized with substitutions on this core structure. For example, brominated indazole core structures appeared in compounds like ADMB-5′Br-BINACA, demonstrating that halogen substitution on the core is a viable method for creating new, unregulated derivatives. mdpi.com

Varying the N-1 'Tail' Group: The 4-fluorobenzyl group of this compound can be replaced with other substituents. For instance, the detection of compounds like MMB-4CN-BUTINACA marks a trend of SCRAs bearing novel tail substituents, in this case, a 4-cyanobutyl moiety. nih.gov Other modifications can include simply varying the length of an alkyl chain. unodc.org

Altering the C-3 Carboxamide Linker: The L-valine methyl ester group can be substituted with other amino acid derivatives. This has been a common practice in the evolution of synthetic cannabinoids, leading to a dramatic increase in the number of substances. unodc.org For example, replacing the valinate group with a tert-leucinate group is a common modification seen in related compounds.

The synthesis of these analogues generally follows the same fundamental pathway described for this compound, simply by using different alkylating agents or amino acid esters in the respective synthetic steps. diva-portal.org

Influence of Structural Modifications on Molecular Features and Receptor Interactions

Structural modifications to the this compound scaffold have a profound impact on the compound's interaction with cannabinoid receptors, primarily the CB1 and CB2 receptors. These interactions determine the compound's potency and efficacy as a cannabinoid receptor agonist.

Research has shown that this compound itself is a potent, full agonist at both CB1 and CB2 receptors. ekb.eg Its potency at the CB1 receptor is reported to be approximately 85 times greater than that of Δ⁹-tetrahydrocannabinol (Δ⁹-THC). ekb.egresearchgate.net

The influence of specific structural changes can be summarized as follows:

Stereochemistry: this compound has a chiral center at the C-2 carbon of its L-valine methyl ester group, meaning it exists as (S) and (R) enantiomers. ecddrepository.orgnih.gov Studies on the enantiomers of AMB-FUBINACA (an alternative name for this compound) revealed that the (S)-enantiomer has significantly greater efficacy at the CB1 receptor compared to the (R)-enantiomer. nih.gov Conversely, the (R)-enantiomer showed slightly higher efficacy at the CB2 receptor. nih.gov This highlights the stereospecific requirements for receptor interaction.

Core Structure Substitution: Modifications to the core, such as the introduction of a halogen, can alter receptor affinity. For example, chloro-substituted analogues of a related indole (B1671886) compound (MDMB-CHMICA) were found to retain high affinity in the low nanomolar range for the hCB1 receptor, suggesting that such modifications can produce highly potent compounds. mdpi.com

The following table summarizes the receptor binding and functional activity data for this compound and a related compound.

Interactive Data Table: Receptor Activity of this compound

CompoundReceptorBinding Affinity (Kᵢ, nM)Efficacy (Eₘₐₓ %)Potency (EC₅₀, nM)
(S)-AMB-FUBINACA CB1Data not available267% (vs. JWH-018) nih.govData not available
(R)-AMB-FUBINACA CB1Data not available154% (vs. JWH-018) nih.govData not available
(S)-AMB-FUBINACA CB2Data not available161% (vs. JWH-018) nih.govData not available
(R)-AMB-FUBINACA CB2Data not available205% (vs. JWH-018) nih.govData not available
MDMB-CHMICA Analogues hCB10.58–9.8 mdpi.comData not availableData not available

Molecular Pharmacology and Receptor Binding Studies

Quantitative Analysis of Cannabinoid Receptor Type 1 (CB1) Binding Affinity

Binding affinity is a measure of the strength of the interaction between a ligand and its receptor, quantified by the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. Multiple independent research studies using radioligand binding assays have consistently demonstrated that MMB-FUBINACA possesses exceptionally high affinity for the human CB1 receptor.

In competitive binding assays using membranes from cells expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells) and a radiolabeled cannabinoid agonist like [³H]CP-55,940, this compound effectively displaces the radioligand. Reported Ki values are consistently in the sub-nanomolar to low-nanomolar range. For instance, a seminal study by Banister et al. determined a Ki value of 0.29 nM. Other studies have reported similar high-affinity values, such as 0.14 nM and 1.95 nM, with variations attributable to differences in experimental conditions, including the specific cell line and radioligand utilized. This potent binding affinity is a key determinant of its pharmacological activity.

Table 1: Reported CB1 Receptor Binding Affinities for this compound (Click to expand)
CompoundReceptorReported Ki (nM)Assay Conditions / Cell LineReference
This compoundHuman CB10.29CHO-K1 cells, [³H]CP-55,940 radioligand
This compoundHuman CB10.14HEK293 cells, [³H]CP-55,940 radioligand
This compoundHuman CB11.95CHO-K1 cells, [³H]CP-55,940 radioligand

Quantitative Analysis of Cannabinoid Receptor Type 2 (CB2) Binding Affinity

Similar to its interaction with the CB1 receptor, this compound demonstrates high binding affinity for the human CB2 receptor, which is primarily expressed in the peripheral nervous system and immune cells. Quantitative binding assays reveal Ki values that are also in the nanomolar range, although generally slightly higher than those observed for the CB1 receptor, indicating a degree of selectivity for CB1 over CB2.

Banister et al. reported a Ki value of 0.94 nM for this compound at the human CB2 receptor, which is approximately 3.2-fold less potent than its binding at the CB1 receptor. Another investigation found a Ki value of 1.2 nM at the CB2 receptor. This high-affinity binding at both receptors classifies this compound as a non-selective cannabinoid receptor ligand, though with a preference for CB1.

Table 2: Reported CB2 Receptor Binding Affinities for this compound (Click to expand)
CompoundReceptorReported Ki (nM)Assay Conditions / Cell LineReference
This compoundHuman CB20.94CHO-K1 cells, [³H]CP-55,940 radioligand
This compoundHuman CB21.2CHO-K1 cells, [³H]CP-55,940 radioligand

Agonistic Efficacy and Potency at Human Cannabinoid Receptors

Beyond simply binding to the receptors, this compound acts as a potent agonist, meaning it activates the receptor to produce a biological response. Its potency (the concentration required to produce 50% of the maximal effect, EC₅₀) and efficacy (the maximum response achievable, Eₘₐₓ) have been quantified in various functional assays.

Studies consistently show that this compound is a full agonist at both CB1 and CB2 receptors. This means its maximal efficacy (Eₘₐₓ) is comparable to or even exceeds that of the reference full agonist CP-55,940. For example, in a [³⁵S]GTPγS binding assay, this compound displayed an EC₅₀ of 0.48 nM and an Eₘₐₓ of 111% at the CB1 receptor, relative to CP-55,940. At the CB2 receptor, it showed an EC₅₀ of 0.88 nM and an Eₘₐₓ of 104%. These data confirm that this compound is not only a high-affinity ligand but also a highly potent and effective activator of cannabinoid receptors.

Table 3: Agonistic Potency and Efficacy of this compound (Click to expand)
ReceptorAssayEC₅₀ (nM)Eₘₐₓ (%)Reference
Human CB1[³⁵S]GTPγS Binding0.48111 (vs. CP-55,940)
Human CB2[³⁵S]GTPγS Binding0.88104 (vs. CP-55,940)
Human CB1[³⁵S]GTPγS Binding10.3127 (vs. WIN-55,212-2)
Human CB1cAMP Inhibition0.69Not Reported

Signal Transduction Pathway Activation

Cannabinoid receptors are members of the G-protein coupled receptor (GPCR) superfamily, specifically coupling to Gi/o proteins. Ligand-induced receptor activation promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit, initiating downstream signaling. The [³⁵S]GTPγS binding assay directly measures this primary activation step.

As detailed in the previous section, this compound is a potent activator in this assay. Cannaert et al. reported an EC₅₀ value of 2.4 nM and an Eₘₐₓ of 104% (relative to CP-55,940) at the CB1 receptor. Hess et al. found an EC₅₀ of 10.3 nM with an even higher efficacy (Eₘₐₓ of 127%) when compared to the reference agonist WIN-55,212-2. These findings robustly demonstrate that this compound strongly engages and activates the Gi/o protein signaling pathway upon binding to the CB1 receptor.

A canonical signaling outcome of Gi/o protein activation is the inhibition of the enzyme adenylyl cyclase, which leads to a decrease in intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). This pathway is commonly assessed using a forskolin-induced cAMP accumulation assay.

This compound has been shown to be an extremely potent inhibitor of cAMP production. In assays using CHO-K1 cells expressing the human CB1 receptor, this compound inhibited forskolin-stimulated cAMP accumulation with EC₅₀ values reported as low as 0.69 nM and 0.08 nM. This demonstrates that this compound very effectively triggers the canonical Gi/o-mediated signaling cascade, a hallmark of potent cannabinoid agonists.

In addition to the canonical cAMP pathway, cannabinoid receptor activation can also modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, of which the extracellular signal-regulated kinase (ERK) is a key component. ERK activation (phosphorylation) is linked to various cellular processes.

Research has shown that this compound is a robust activator of the ERK pathway. A study by Hess et al. investigated the phosphorylation of ERK1/2 in response to this compound in AtT-20 cells stably expressing the human CB1 receptor. The compound induced ERK phosphorylation with an EC₅₀ of 1.3 nM and a maximal effect (Eₘₐₓ) of 143% relative to the reference agonist WIN-55,212-2. This "superagonist" activity in the ERK pathway suggests that this compound may engage signaling pathways with greater efficacy than some classical cannabinoid agonists.

Receptor Internalization Mechanisms

The process of receptor internalization is a key mechanism for regulating receptor signaling. Studies have shown that synthetic cannabinoid receptor agonists (SCRAs) can induce the internalization of CB1 receptors. nih.govbiorxiv.org For instance, the SCRA JWH-018 has been found to trigger the internalization of CB1 receptors more rapidly and potently than WIN55,212-2. researchgate.net Similarly, AMB-FUBINACA, a structurally related compound to this compound, induces a significantly faster and more efficacious internalization of the CB1 receptor compared to Δ9-THC. researchgate.net This rapid internalization is mediated by β-arrestins and is a crucial aspect of the cellular response to these potent agonists. nih.govbiorxiv.org Ligand- and concentration-dependent differences in the rate of CB1 internalization have been reported, with some potent SCRAs like HU210 causing near-maximal internalization at nanomolar concentrations that is not recovered for several hours. frontiersin.org

Beta-Arrestin Recruitment

Beta-arrestins (β-arrestins) are proteins that play a critical role in the desensitization and internalization of G-protein coupled receptors (GPCRs), including the CB1 receptor. This compound and its analogs are potent recruiters of β-arrestin. acs.org

Research indicates that many new psychoactive substances (NPS), including synthetic cannabinoids, exhibit higher β-arrestin signaling compared to classical cannabinoids. elifesciences.orgelifesciences.orgbiorxiv.org The recruitment of β-arrestin is a key step in the process of receptor desensitization and internalization. nih.govbiorxiv.org Studies using bioluminescence resonance energy transfer (BRET) assays have demonstrated that this compound and its structural analog MDMB-FUBINACA are highly efficacious in recruiting β-arrestin-2 to the CB1 receptor. biorxiv.orgnih.gov In fact, MDMB-FUBINACA is a highly efficacious synthetic cannabinoid receptor agonist that activates the CB1 receptor with high potency and stabilizes an active receptor state. nih.gov

The time course of β-arrestin-2 translocation to the CB1 receptor upon stimulation with MDMB-FUBINACA shows a rapid initial recruitment followed by a sustained steady state. nih.gov This robust recruitment of β-arrestin is thought to contribute to the distinct physiological and toxicological effects observed with synthetic cannabinoids compared to THC. elifesciences.orgbiorxiv.org

Biased Agonism and Ligand Functional Selectivity Analysis

Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. In the context of cannabinoid receptors, this could mean a preference for G-protein signaling versus β-arrestin recruitment.

While this compound is a potent activator of both G-protein and β-arrestin pathways, studies have investigated whether it exhibits bias. acs.org One study comparing AMB-FUBINACA to other cannabinoids like CP55,940, WIN55,212-2, and Δ9-THC found that AMB-FUBINACA was highly efficacious and potent across all assayed pathways, including cAMP inhibition, pERK activation, and β-arrestin translocation. acs.org Interestingly, the bias analysis in this study suggested that Δ9-THC, rather than AMB-FUBINACA, might be a biased ligand, showing less activity in the arrestin pathways than predicted. acs.org

Another study investigating a panel of 30 SCRAs suggested that compounds with an ADB or MPP head group tended to have higher maximum efficacy (Emax) values in the β-arrestin 2 recruitment assay, which could indicate a tendency towards this pathway. ugent.be However, a direct comparison of efficacies between different assays is complex and should be interpreted with caution. ugent.be Further research is needed to fully elucidate the biased agonism profile of this compound and its implications.

Structure-Activity Relationship (SAR) Investigations at Cannabinoid Receptors

The structure of a synthetic cannabinoid has a profound impact on its pharmacological properties. Even minor modifications to the chemical structure can lead to significant changes in affinity and efficacy at cannabinoid receptors. mdpi.com

This compound is an indazole-based synthetic cannabinoid. The replacement of the valine amino acid in this compound with a tert-leucine group, resulting in MDMB-FUBINACA, leads to a compound with a three-fold greater affinity for the hCB1 receptor. nih.govmdpi.com This highlights the sensitivity of the receptor to small structural changes in the ligand.

Further SAR studies have explored the impact of different head, core, and tail moieties on receptor activity. nih.govresearchgate.net For instance, SCRAs with an l-tert-leucinate head moiety and an indazole core generally exhibit superagonism across multiple Gαi/o proteins and β-arrestin 2. nih.gov The interaction of the SCRA head moiety with specific residues in the transmembrane 2 (TM2) domain of the CB1 receptor, such as F170, F177, and H178, is crucial for eliciting a response. nih.govbiorxiv.org

The addition of a methyl group to the head moiety of 5F-MMB-PICA to create 5F-MDMB-PICA results in a significant increase in both efficacy and potency at the CB1R. biorxiv.org Molecular modeling suggests that this is due to more stable interactions with key residues in the binding pocket. nih.gov

Comparative Pharmacological Profiling with Endogenous Cannabinoids and Reference SCRAs

When compared to endogenous cannabinoids and other synthetic cannabinoids, this compound consistently demonstrates higher potency and efficacy.

Table 1: Comparative in vitro pharmacology of this compound and other cannabinoids

Compound Receptor Binding Affinity (Ki, nM) at hCB1 Receptor Binding Affinity (Ki, nM) at hCB2 Functional Activity
This compound Lower than CP55,940 nih.gov ~13-fold greater than hCB1 nih.gov Full agonist, equipotent with CP55,940 at hCB1 nih.gov
MDMB-FUBINACA ~3-fold greater than CP55,940 nih.gov ~9-fold greater than hCB1 nih.gov Full agonist, greater efficacy than CP55,940 and THC at hCB1 nih.gov
Δ9-THC 5-fold less than CP55,940 nih.gov 20-fold less than CP55,940 nih.gov Partial agonist, ~4-fold less efficacy than synthetic cannabinoids in cAMP assay nih.gov
CP55,940 High affinity High affinity Full agonist nih.gov
JWH-018 High affinity High affinity High efficacy agonist frontiersin.org
Anandamide Lower potency and efficacy than CP55,940 biorxiv.org

| 2-Arachidonoylglycerol | Lower potency and efficacy than CP55,940 biorxiv.org | | |

This table is based on data from multiple sources and provides a comparative overview. Exact values can vary between studies and assay conditions.

This compound stimulates CB1 receptor-mediated G-protein coupling in a manner similar to the reference agonist WIN55,512-2, but with significantly greater potency. researchgate.netnih.gov Both compounds activate the CB1 receptor-dependent extracellular signal-regulated kinase (ERK) pathway in a similar fashion. researchgate.netnih.gov In functional assays like [35S]GTPγS binding and inhibition of cAMP production, this compound and other tested synthetic cannabinoids consistently show greater maximal effects than Δ9-THC. nih.gov At the hCB1 receptor, this compound exhibits equipotency with CP55,940. nih.gov

Sex-Dependent Pharmacological Profiles in Preclinical Models

Emerging evidence points to significant sex-dependent differences in the pharmacological effects of this compound. researchgate.netnih.gov In vivo studies in mice have shown that the administration of this compound induces greater behavioral and electrophysiological effects in males compared to females. researchgate.netnih.gov These effects are dependent on the CB1 receptor. researchgate.netnih.gov

For example, while the potencies for Δ9-THC-like discriminative stimulus effects were similar between sexes for many SCRAs, Δ9-THC itself was more potent in females, and 5F-MMB-PICA was more potent in males. researchgate.net This sexual dimorphism in cannabinoid action is not unique to synthetic cannabinoids, as sex differences in brain cannabinoid receptor densities and affinities, as well as in the effects of THC and other cannabinoid agonists, have been previously reported. physiology.org These findings underscore the importance of considering sex as a biological variable in both preclinical and clinical studies of cannabinoids. researchgate.netnih.gov

Metabolic Biotransformation and Preclinical Pharmacokinetics

Elucidation of Phase I Metabolic Pathways

Phase I metabolism of MMB-FUBINACA involves several key enzymatic reactions designed to introduce or expose functional groups, thereby increasing the compound's polarity. These reactions include ester hydrolysis, hydroxylation, methylation, and dealkylation. nih.govekb.eg

The most prominent metabolic pathway for this compound is the hydrolysis of its methyl ester group. researchgate.net This reaction is rapid and extensive, leading to the formation of a de-esterified carboxylic acid metabolite, 2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)-3-methylbutanoic acid. ecddrepository.org This biotransformation is so significant that the resulting acid metabolite is consistently identified as the main metabolite in authentic human blood and urine samples. ecddrepository.orgresearchgate.net Studies suggest this hydrolysis is largely mediated by carboxylesterases rather than cytochrome P450 enzymes. researchgate.netnih.gov The predominance of this pathway makes the carboxylic acid metabolite a key biomarker for confirming this compound intake. researchgate.net

Parent CompoundMetabolic ReactionResulting Metabolite
This compoundEster HydrolysisThis compound 3-methylbutanoic acid metabolite

Hydroxylation represents another significant Phase I metabolic route for this compound. nih.govekb.eg This process, catalyzed by cytochrome P450 enzymes, can occur at several positions on the molecule. In vitro studies have identified hydroxylation on both the indazole ring and the alkyl (butane) moiety of the compound. nih.gov These reactions result in the formation of various monohydroxylated metabolites. nih.gov Combination pathways, such as ester hydrolysis followed by indazole ring hydroxylation, have also been observed. nih.govekb.eg

Methylation has been reported as a Phase I metabolic pathway for this compound in in vitro studies. nih.govekb.egnih.gov This biotransformation can occur in combination with other reactions. For instance, one study noted the potential for N-methylation of a dealkylated metabolite, although it was considered a possibility of either an enzymatic reaction or an artifact. core.ac.uk

N-dealkylation is another identified metabolic process. core.ac.uk This reaction involves the removal of the N-fluorobenzyl group from the indazole ring. Studies on structurally related synthetic cannabinoids have shown that this pathway is common for compounds possessing this N-fluorobenzyl moiety. core.ac.uk For this compound, N-dealkylation has been observed to occur following an initial O-demethylation (ester hydrolysis) reaction. core.ac.uk

Methylation Pathways

Elucidation of Phase II Metabolic Pathways (e.g., Glucuronidation)

Following Phase I biotransformations, this compound metabolites undergo Phase II conjugation reactions, with glucuronidation being the principal pathway. nih.govekb.egresearchgate.net In this process, glucuronic acid is attached to the functional groups exposed during Phase I metabolism, such as the carboxylic acid group or hydroxyl groups. This conjugation significantly increases the water solubility of the metabolites, facilitating their excretion from the body. nih.gov The glucuronide conjugate of the primary ester hydrolysis metabolite has been identified as a major Phase II metabolite. nih.gov

Identification and Characterization of Major and Minor Metabolites

A number of metabolites for this compound have been identified through in vitro experiments using human liver microsomes and other models like zebrafish. nih.gov The major, most abundant metabolite is consistently the carboxylic acid product of ester hydrolysis. nih.govresearchgate.net Other significant metabolites are formed through hydroxylation and subsequent glucuronidation.

The table below summarizes the key metabolites identified in preclinical studies.

Metabolite ID (as per source nih.gov)Metabolic PathwayClassificationDescription
M3.1Ester HydrolysisMajorThe primary carboxylic acid metabolite formed by hydrolysis of the methyl ester. nih.gov Considered the most important biomarker. nih.gov
M3.2Ester Hydrolysis + GlucuronidationMajorThe glucuronide conjugate of the main carboxylic acid metabolite (M3.1). nih.gov
M1.1 / M1.2Hydroxylation at Butane MoietyMinorMetabolites formed by hydroxylation on the alkyl chain. nih.gov M1.2 is recommended as a potential marker. nih.gov
M2.1Hydroxylation at Indazole RingMinorMetabolite formed by hydroxylation on the indazole ring. nih.gov
M4 / M5 GroupsEster Hydrolysis + Monohydroxylation / GlucuronidationMinorMetabolites that have undergone both ester hydrolysis and hydroxylation, with some further conjugated with glucuronic acid. nih.gov
M6Ester Hydrolysis + DehydrogenationMinorA metabolite formed by ester hydrolysis followed by a dehydrogenation reaction. nih.gov

Enzymatic Mechanisms of Biotransformation

The biotransformation of this compound is primarily facilitated by two major enzyme families: carboxylesterases and cytochrome P450 enzymes. researchgate.netnih.gov These enzymes are crucial in the detoxification and clearance of the compound from the body.

Human carboxylesterases (hCES), particularly the hCES1 isoform, which is predominantly found in the liver, play a significant role in the metabolism of this compound. nih.gov The primary metabolic reaction catalyzed by hCES1 is the hydrolysis of the terminal methyl ester group of this compound, leading to the formation of its carboxylic acid metabolite. nih.govuni-saarland.de

Studies using recombinant human carboxylesterases have shown that hCES1b and hCES1c are the main isoforms involved in this hydrolysis. nih.gov In fact, incubations with these isoforms resulted in a high relative amount of the carboxylic acid metabolite being formed, with 78% for hCES1b and 87% for hCES1c. nih.gov Comparatively, hCES2 showed minimal involvement, producing only 3.2% of the metabolite. nih.gov The high affinity of this compound for hCES1 isozymes is indicated by its low K_m values. nih.gov For hCES1b, the determined K_m value was 40.8 µM, and for hCES1c, it was 25.7 µM. nih.gov This efficient enzymatic hydrolysis by carboxylesterases underscores their critical role in the initial and major metabolic step of this compound. nih.govotago.ac.nz

Table 1: Enzyme Kinetic Parameters for this compound Hydrolysis by Human Carboxylesterases

Enzyme Isoform K_m (µM) Relative V_max (AU/min/mg) Relative in vitro Cl_int (AU/min/mg/µM)
hCES1b 40.8 - 1.7
hCES1c 25.7 - -

Data sourced from a 2022 study on the in vitro contribution of human carboxylesterases to the metabolism of synthetic cannabinoids. nih.gov The table provides the Michaelis-Menten constant (K_m), relative maximum velocity (V_max), and relative in vitro intrinsic clearance (Cl_int).

While carboxylesterases are responsible for the primary hydrolysis, cytochrome P450 (CYP450) enzymes are involved in subsequent oxidative metabolic pathways of this compound. researchgate.netnih.gov These phase I metabolic reactions include hydroxylation of the indazole ring and the alkyl chain. nih.gov Following the initial ester hydrolysis, the resulting carboxylic acid metabolite can undergo further oxidation. researchgate.net

Studies have identified several oxidative metabolites, suggesting that CYP450 enzymes play a role in the further biotransformation of this compound and its primary metabolite. researchgate.net The metabolism of this compound in the presence of NADPH, a necessary cofactor for CYP450 activity, has been observed, although the rapid hydrolysis can occur even in its absence, highlighting the primary role of carboxylesterases. researchgate.netotago.ac.nz

Role of Carboxylesterases (e.g., CES1)

In Vitro Metabolic Stability and Clearance Studies

In vitro models are essential for predicting the metabolic fate and clearance of drugs in the human body. For this compound, pooled human liver microsomes (pHLM) and pooled cryopreserved human hepatocytes (pHHeps) have been utilized to assess its metabolic stability and clearance.

Pooled human liver microsomes (pHLM) are a subcellular fraction of the liver that contains a high concentration of drug-metabolizing enzymes, particularly CYP450s. researchgate.net In pHLM assays, this compound has demonstrated extremely rapid metabolism. otago.ac.nz One study reported a complete transformation of this compound into its carboxylic acid metabolite in incubations with pHLM. nih.gov The intrinsic clearance (CL_int) in pHLM was determined to be exceptionally high, at 2944 ± 95.9 mL min⁻¹ kg⁻¹. nih.govresearchgate.net Another study reported a half-life of just 0.21 minutes in human liver microsomes, indicating very fast hydrolysis that is largely not dependent on CYP450 enzymes. otago.ac.nz In total, 17 metabolites of this compound were identified in a human liver microsome model. nih.gov

Pooled cryopreserved human hepatocytes (pHHeps) represent a more complete in vitro model as they contain a full complement of metabolic enzymes and cofactors. core.ac.uk Similar to pHLM assays, studies with pHHeps have shown that this compound is cleared very rapidly. nih.govresearchgate.net The intrinsic clearance (CL_int) in pHHeps was found to be 3216 ± 607 mL min⁻¹ kg⁻¹. nih.govresearchgate.net Both this compound and its primary O-demethylated metabolite were found to be highly bioaccumulated in liver tissue in animal models. researchgate.net The compound was completely metabolized by human hepatocytes, with eight metabolites being elucidated in one study. core.ac.ukx-mol.com

Table 2: In Vitro Clearance of (S)-AMB-FUBINACA

In Vitro System Intrinsic Clearance (CL_int) (mL min⁻¹ kg⁻¹) Predicted Human in vivo Hepatic Clearance (CL_H) (mL min⁻¹ kg⁻¹)
pHLM 2944 ± 95.9 -
pHHeps 3216 ± 607 1.39 ± 0.27

Data from a 2021 systematic study on the in vitro pharmacokinetics of synthetic cannabinoids. nih.govresearchgate.net The table shows the intrinsic clearance (CL_int) and predicted human in vivo hepatic clearance (CL_H) for the (S)-enantiomer of AMB-FUBINACA.

The formation rate of metabolites is a key factor in understanding the toxicokinetics of a compound. For this compound, the hydrolysis of the ester bond to form the carboxylic acid metabolite is the most rapid and significant biotransformation. core.ac.ukuni-saarland.de In incubations with human carboxylesterases, high relative amounts of this metabolite were formed, indicating a high rate of formation. nih.gov Specifically, hCES1b and hCES1c produced relative metabolite amounts of 78% and 87%, respectively. uni-saarland.de In pHLM and human liver S9 fraction (pHLS9) incubations, this compound was completely hydrolyzed. uni-saarland.de The rapid formation of the O-demethylated metabolite was so significant that at the 0-minute time point of one hepatocyte incubation study, this metabolite's response was nearly 1900% of the parent compound's response, illustrating an extremely fast biotransformation. core.ac.uk

Pooled Cryopreserved Human Hepatocyte (pHHeps) Assays

In Vivo Metabolic Profiling in Animal Models

Animal models have been instrumental in elucidating the metabolic pathways of this compound. Studies in rodents and zebrafish have provided significant insights into how this compound is processed and eliminated from the body.

Rodent Models (e.g., Sprague-Dawley Rats)

Research utilizing Sprague-Dawley rats has been pivotal in understanding the in vivo metabolism of this compound. nih.gov When administered to these rats, this compound undergoes rapid and extensive metabolism. nih.govresearchgate.net A primary metabolic reaction observed is the O-demethylation of the methyl ester moiety, a process that occurs more swiftly for AMB-FUBINACA compared to structurally similar compounds like AMB-CHMICA. nih.govresearchgate.net This rapid hydrolysis leads to the formation of its de-esterified acid metabolite, 2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)-3-methylbutanoic acid, which has been identified as a major metabolite. ecddrepository.orgnih.gov

Initial studies in rat liver microsomes indicated that the hydrolysis of AMB-FUBINACA was largely mediated by cytochrome P450 (CYP450) enzymes, with a calculated half-life of 2.26 minutes. otago.ac.nz However, further research has pointed to carboxylesterase 1 (CES1) as the primary enzyme responsible for this rapid conversion in the liver. otago.ac.nzresearchgate.net

Zebrafish Models

Zebrafish (Danio rerio) have emerged as a valuable in vivo model for studying drug metabolism, offering insights that often correlate with human metabolic pathways. researchgate.netnih.gov Studies involving AMB-FUBINACA in zebrafish have demonstrated similar metabolic transformations to those seen in mammalian models. nih.gov

When AMB-FUBINACA was introduced into a zebrafish system, it produced 16 metabolites, which were largely consistent with the 17 metabolites identified in human liver microsome models. nih.gov The primary phase I metabolic pathways included ester hydrolysis, methylation, and hydroxylation of the indazole ring. ekb.egnih.gov Glucuronidation was identified as the main phase II metabolic pathway. ekb.egnih.gov Specifically, the ester hydrolysis metabolite (M3.1) and its glucuronide (M3.2) were among the most abundant metabolites detected in zebrafish. nih.gov The high degree of similarity in metabolite profiles between zebrafish and human liver microsome models underscores the utility of zebrafish in predicting metabolic pathways of novel psychoactive substances. nih.govresearchgate.net

Tissue Distribution and Excretion Patterns in Animal Models

Studies in Sprague-Dawley rats have provided data on how this compound and its metabolites are distributed throughout the body and subsequently excreted. nih.govresearchgate.net Following administration, both the parent compound and its O-demethylated metabolite show significant bioaccumulation in the liver. nih.govresearchgate.net These compounds were still detectable in liver tissue 48 hours after injection, indicating a degree of persistence in this organ. nih.govresearchgate.net

In terms of distribution to the central nervous system, AMB-FUBINACA appears to cross the blood-brain barrier more readily than some other synthetic cannabinoids, as evidenced by a higher brain-to-serum concentration ratio. nih.govresearchgate.net The primary route of excretion for the metabolites is through urine. nih.gov The main urinary biomarker for AMB-FUBINACA exposure is its O-demethylated metabolite. nih.gov

Structure-Metabolism Relationships (SMRs)

The chemical structure of a synthetic cannabinoid plays a crucial role in determining its metabolic fate. For this compound and related compounds, the presence of a valine methyl ester group is a key determinant of its primary metabolic pathway. researchgate.net

Synthetic cannabinoids with a valine (AMB) head group, like this compound, predominantly undergo ester hydrolysis to form a carboxylic acid metabolite. researchgate.netmdpi.com This is in contrast to compounds with a tert-leucine (MDMB) head group, where the carboxylic acid metabolite is formed but is often not the most abundant. researchgate.netmdpi.com The bulkier tert-butyl side chain of the MDMB group likely creates steric hindrance, reducing the interaction with metabolizing carboxylesterases compared to the less bulky isopropyl side chain of MMB compounds. researchgate.net

Furthermore, the fluorophenyl moiety of this compound exhibits high metabolic stability, with studies showing no hydroxylation at this position. researchgate.net This directs metabolic modifications to other parts of the molecule. researchgate.net

Metabolite Stability in Biological Matrices (e.g., Blood Storage Conditions)

The stability of this compound and its metabolites in biological samples is a critical consideration for forensic and toxicological analysis. Studies have shown that the parent compound, this compound, is unstable when stored in blood at room temperature or under refrigeration. nih.gov It degrades to its corresponding butanoic acid metabolite. nih.gov

Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatographic methods are fundamental to separating MMB-FUBINACA from complex matrices prior to detection by mass spectrometry. The choice between gas and liquid chromatography is often dictated by the sample type and the thermal stability of the target analytes. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of synthetic cannabinoids in seized materials. kcl.ac.ukecddrepository.org In this method, samples are vaporized and separated based on their volatility and interaction with a stationary phase column before being ionized and detected. Electron Ionization (EI) is a common ionization technique used in conjunction with GC-MS. cfsre.orgnih.gov

Research and forensic laboratories have successfully applied GC-MS to identify this compound in various forms, including powders and impregnated papers. kcl.ac.ukecddrepository.org However, the analysis can be challenging. Some synthetic cannabinoids may co-elute during GC-MS analysis when using standard columns like the HP-5. unodc.org To overcome this, employing GC columns with different polarities, such as a DB-35 column, can resolve the co-elution and improve compound separation. unodc.org Another consideration is the potential for thermal degradation of amide-based synthetic cannabinoids during GC-MS analysis, which can lead to the formation of esterification artifacts. caymanchem.com Despite these challenges, GC-MS remains a staple in forensic laboratories for identifying this compound in seized drug materials. cfsre.orgresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are frequently the preferred techniques for the determination of thermally unstable compounds like this compound, especially in biological matrices. nih.gov LC-MS avoids the high temperatures of GC injection ports, thus preventing the thermal degradation of the analyte. nih.gov This makes it highly suitable for both qualitative and quantitative analysis of this compound and its metabolites at low concentrations, even in complex mixtures like herbal blends or biological fluids. unodc.org

Validated LC-MS/MS methods have been developed for the simultaneous detection and quantification of this compound in biological samples such as rat plasma and urine. nih.gov These methods demonstrate high sensitivity and precision, with established limits of detection and quantification in the low nanogram per milliliter range. fda.gov.twnih.gov For instance, one method established parameters for this compound analysis in urine using electrospray ionization (ESI+), identifying specific precursor and product ion transitions (m/z 384 > 253 and 384 > 109) for accurate identification. fda.gov.tw

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS) offers significant advantages for the analysis of synthetic cannabinoids. This methodology provides faster run times and enhanced separation efficiency compared to conventional HPLC. nih.gov When combined with HRMS, it allows for the confident identification of compounds based on their exact mass measurements, even when pure reference standards are unavailable. nih.govresearchgate.net

UHPLC-HRMS has been effectively used to characterize this compound and its metabolites in various samples, including seized prison letters and human hepatocyte incubations. kcl.ac.ukcore.ac.uk In one study, this compound (as AMB-FUBINACA) was completely metabolized by human hepatocytes, and UHPLC-HRMS was instrumental in elucidating eight distinct metabolites. core.ac.ukx-mol.com The high resolution and accuracy of the technique enabled the proposal of specific consumption biomarkers for the compound. core.ac.ukx-mol.com

Advanced Mass Spectrometry (MS) Techniques

Advanced mass spectrometry techniques provide the high sensitivity and specificity required for the unambiguous identification of novel psychoactive substances (NPS) and their metabolic products in complex forensic samples.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the comprehensive study of synthetic cannabinoid consumption. core.ac.uk The accurate-mass data provided by HRMS allows for the elucidation of metabolites and the proposal of useful biomarkers of consumption. core.ac.uk This is particularly crucial for compounds like this compound, which are extensively metabolized. core.ac.uk

Studies using HRMS have successfully identified numerous phase I and phase II metabolites of this compound. core.ac.uk The detailed fragmentation data obtained from HRMS analysis helps forensic laboratories to understand the biotransformation pathways of new cannabinoids, as many present similar fragmentation patterns. core.ac.uk This approach has been used to study the stability of this compound in sewage conditions and to develop methods for detecting its metabolites in urine, serum, and hair. researchgate.net The ability to retrospectively mine HRMS data is another key advantage, allowing toxicologists to re-examine previously acquired data for newly identified threats. ojp.gov

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is an advanced analytical technique widely used in forensic toxicology for the detection of NPS, including this compound. ecddrepository.orgcfsre.org This hybrid mass spectrometer combines a quadrupole mass analyzer with a time-of-flight mass analyzer, providing high mass accuracy, high resolution, and MS/MS capabilities for confident compound identification. nih.govscispace.com

LC-QTOF-MS has been instrumental in stability studies of this compound in blood. cfsre.org These studies revealed that the parent compound is unstable, degrading to its corresponding butanoic acid metabolite (this compound 3-methylbutanoic acid). ojp.govcfsre.org This degradation product was found to be a stable biomarker, making its detection crucial for confirming this compound use in forensic blood samples. ojp.govcfsre.org Non-targeted LC-QTOF-MS workflows allow for the comprehensive screening of over 1,000 drugs, enabling the real-time identification of novel synthetic cannabinoids and retrospective analysis of case data. ojp.govcfsre.org This approach has been successfully applied to identify this compound in authentic forensic casework. researchgate.net

Data Tables

Analytical TechniqueSample MatrixKey Findings and ApplicationsCitations
GC-MS/EI-MSSeized materials (e.g., powders, impregnated paper)Standard method for identification in seized materials. Potential for co-elution with other synthetic cannabinoids, which can be resolved using different polarity columns. kcl.ac.ukecddrepository.orgunodc.orgcfsre.org
LC-MS/MSBiological fluids (urine, plasma), seized materialsPreferred for thermally unstable compounds. Used for sensitive and specific quantification of the parent compound and metabolites. unodc.orgnih.govfda.gov.twnih.gov
UHPLC-HRMSBiological samples (hepatocytes, urine), seized materialsProvides fast analysis and high-resolution mass data. Enables identification of metabolites without reference standards and elucidation of biotransformation pathways. kcl.ac.ukcore.ac.uknih.govx-mol.com
LC-QTOF-MSBiological samples (blood, urine), seized materialsUsed for non-targeted screening and retrospective data mining. Crucial for stability studies, identifying the stable this compound 3-methylbutanoic acid metabolite as a key biomarker. nih.govojp.govcfsre.orgcfsre.org

Direct Analysis in Real Time Mass Spectrometry (DART-MS)

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is a rapid and powerful tool for the chemical analysis of samples with minimal or no preparation. nih.govnist.gov This ambient ionization technique uses a stream of heated, metastable gas to desorb and ionize analytes directly from a sample's surface. nih.gov DART-MS has proven effective in the analysis of synthetic cannabinoids, including this compound, in various forms such as e-liquids and seized plant material. nih.govnih.gov

For instance, studies have demonstrated that DART-MS can provide a comprehensive chemical profile of e-liquids containing synthetic cannabinoids. nih.govresearchgate.net The technique allows for the detection of both volatile flavoring compounds and the active drug substance. nih.gov In one study, analysis of seized plant material known to contain this compound was successfully performed using a thermal desorption configuration of DART-MS (TD-DART-MS). nih.gov This highlights the utility of DART-MS for the rapid screening of seized drug samples, providing valuable information for law enforcement and public health agencies. nih.gov

Validation studies have established the accuracy and precision of DART-MS for qualitative seized drug analysis. nist.govascld.org These studies involve analyzing multi-component mixtures to ensure that the instrument can reliably identify specific compounds like this compound, even in the presence of other substances. ascld.org

Data-Independent Acquisition (e.g., SWATH® Acquisition) for Retrospective Analysis

Data-Independent Acquisition (DIA), such as the SWATH® acquisition mode, is a powerful high-resolution mass spectrometry (HRMS) technique that allows for comprehensive data collection. ojp.govuts.edu.au Unlike traditional targeted methods, DIA systematically fragments all precursor ions within a specified mass range, creating a complete digital record of the sample. ojp.gov A significant advantage of this approach is the ability to perform retrospective analysis. ojp.govsciex.comnih.gov This means that previously acquired data can be re-interrogated for new analytes of interest without the need for re-analyzing the original sample. ojp.govuts.edu.au

This capability is particularly valuable in the context of emerging synthetic cannabinoids, where new compounds are constantly appearing. ojp.gov An analytical method using a Sciex TripleTOF® 5600+ system with SWATH® Acquisition has been developed for the high-throughput analysis of synthetic cannabinoids and their metabolites in biological samples. ojp.gov This method has been instrumental in monitoring the prevalence of compounds like this compound and identifying its metabolites in forensic toxicology casework. ojp.gov The development of comprehensive spectral libraries containing parent compounds and their metabolites is crucial for the successful implementation of DIA workflows. ojp.gov

Product Ion Spectra and Fragmentation Pathway Analysis

Understanding the fragmentation pathways of this compound is essential for its unambiguous identification using mass spectrometry. Product ion spectra, generated through techniques like tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS), provide a "fingerprint" of a molecule. kcl.ac.uknih.gov

For this compound (also known as AMB-FUBINACA), a common fragmentation pattern involves the cleavage of the amide bond. kcl.ac.uknih.gov This cleavage results in the formation of a characteristic fragment ion at m/z 253.0772 (C15H10FN2O+). nih.govnih.gov Another significant fragmentation is the cleavage between the indazole ring and the fluorobenzyl group, which produces the fluorobenzyl ion (C7H6F+) at m/z 109.0448. nih.govnih.gov Other reported fragment ions for this compound include those at m/z 145, 324, and 383. nih.gov The analysis of these product ions and their relative intensities allows for the confident structural confirmation of the parent compound and its metabolites. kcl.ac.uknih.gov

The table below summarizes the key fragment ions observed in the product ion spectrum of this compound.

Precursor Ion [M+H]+Fragment Ion (m/z)Proposed Structure/OriginReference
384.18324.1488Cleavage of the valine methyl ester side chain kcl.ac.uk
384.18253.0772Cleavage of the amide bond nih.govnih.gov
384.18109.0448Fluorobenzyl cation kcl.ac.uknih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. unodc.org It is particularly useful for the unambiguous identification and structural elucidation of new synthetic cannabinoids, including this compound, and for differentiating between isomers that may be indistinguishable by mass spectrometry alone. unodc.orgoup.com

A combination of one-dimensional (1H and 13C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments can be used to assign the complete molecular structure. unodc.orgoup.comnih.gov For example, in the case of FUB-AMB (an alternative name for this compound), NMR was used to differentiate it from its positional and structural isomers. unodc.org While highly effective, the high cost of NMR spectrometers and the need for relatively pure samples and technical expertise limit its use in routine forensic analysis. unodc.org However, it remains an invaluable tool for the definitive structural characterization of novel psychoactive substances. kcl.ac.ukoup.comresearchgate.net

Development and Validation of Analytical Methods for this compound and its Metabolites

The dynamic nature of the synthetic cannabinoid market necessitates the continuous development and validation of sensitive and reliable analytical methods. nih.govresearchgate.net Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most commonly used techniques for the detection and quantification of this compound and its metabolites in both seized and biological samples. nih.govprobiologists.com LC-MS is often preferred due to the thermal instability of some synthetic cannabinoids. nih.gov

Validation of these methods is performed according to international guidelines to ensure their accuracy, precision, selectivity, and sensitivity. researchgate.net For instance, a method using high-performance liquid chromatography-ion trap mass spectrometry was validated for the identification of several new psychoactive substances, including MMB-2201 (a structurally related compound), in hair samples. researchgate.net Such validated methods are crucial for providing reliable evidence in forensic cases and for understanding the prevalence of these substances. nih.govresearchgate.net

Identification of Biomarkers of Exposure and Consumption

Due to the rapid and extensive metabolism of synthetic cannabinoids in the body, the parent compound is often present at very low concentrations or is undetectable in biological samples like urine. nih.govecddrepository.org Therefore, identifying the major metabolites is crucial for establishing biomarkers of exposure and consumption. nih.govcore.ac.uk

For this compound, metabolism is rapid and extensive. ecddrepository.org The primary metabolic pathway is hydrolysis of the methyl ester, leading to the formation of the de-esterified acid metabolite, 2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)-3-methylbutanoic acid. ecddrepository.orgcfsre.org This butanoic acid metabolite has been identified as a key biomarker in both blood and urine. ojp.govcfsre.org Studies have shown that while the parent this compound can be unstable in blood samples, its butanoic acid metabolite is stable, making it a more reliable target for detection. cfsre.org In vitro studies using human liver microsomes and hepatocytes have been instrumental in elucidating the metabolic pathways and identifying potential biomarkers. nih.govcore.ac.ukresearchgate.net

The table below lists this compound and its primary metabolite, which serves as a biomarker of consumption.

CompoundTypeRole in DetectionReference
This compoundParent CompoundOften unstable and found in low concentrations in biological samples. cfsre.org
This compound 3-methylbutanoic acidMetaboliteStable and reliable biomarker of exposure in blood and urine. ojp.govcfsre.org

Challenges in Analytical Detection and Identification of Emerging SCRAs

The rapid emergence of new synthetic cannabinoid receptor agonists (SCRAs) presents significant challenges for forensic and clinical toxicology laboratories. nih.govresearchgate.net The sheer number and structural diversity of these compounds make it difficult to maintain updated analytical methods and reference standards. researchgate.net

Key challenges include:

Constant Evolution: New SCRAs with minor structural modifications are continuously synthesized, requiring constant adaptation of analytical methods. ojp.gov

Lack of Reference Materials: Pure analytical standards for newly emerged compounds are often not commercially available, hindering their identification and quantification. kcl.ac.uk

Isomeric Compounds: Many SCRAs exist as isomers, which can be difficult to differentiate using standard screening techniques like GC-MS, necessitating more advanced methods like NMR. unodc.org

Rapid Metabolism: Extensive metabolism leads to low concentrations of the parent drug in biological samples, making detection difficult and requiring methods that target the more stable metabolites. nih.govecddrepository.org

Matrix Effects: The complex nature of biological matrices like blood and urine can interfere with the analysis, requiring robust sample preparation techniques. researchgate.net

Addressing these challenges requires a multi-faceted approach, including the use of high-resolution mass spectrometry for non-targeted screening, the development of data-independent acquisition methods for retrospective analysis, and international collaboration to share data and reference materials. ojp.govuts.edu.aunih.gov

Forensic and Epidemiological Research on Prevalence

Temporal Trends in MMB-FUBINACA Identification in Seized Drug Materials

The detection of this compound in seized materials has shown a distinct chronological pattern, characterized by a rapid rise in prevalence followed by a decline as new analogues entered the market. Initially identified under synonyms such as AMB-FUBINACA, this compound became one of the most prevalent SCRAs for a period.

In the United Kingdom, the Forensic Early Warning System (FEWS) provides a clear illustration of this trend. In the 2017-2018 reporting period, AMB-FUBINACA (a synonym for this compound) was the most prevalent novel psychoactive substance (NPS) detected, accounting for a significant portion of NPS occurrences. www.gov.uk This represented a substantial increase from the 2015-2016 period where it was only the tenth most prevalent. www.gov.uk However, by the 2020-2021 period, while still detected, its prevalence had been surpassed by newer SCRAs like 4F-MDMB-BINACA. www.gov.uk

Data from the United States shows a similar trajectory. In the first quarter of 2019, this compound was a notable finding in biological specimens, though it was being overtaken by emerging compounds like 5F-MDMB-PICA. swafs.us By the third quarter of 2019, the detection of this compound's metabolite, this compound 3-Methylbutanoic Acid, was still noted but at a lower frequency than metabolites of other synthetic cannabinoids. cfsre.org The U.S. Drug Enforcement Administration (DEA) noted that MMB-FUBICA (a closely related compound) had been identified in 397 reports in the National Forensic Laboratory Information System (NFLIS) since 2016, indicating its sustained presence over several years. federalregister.gov

The international context further highlights these trends. This compound was placed under international control in Schedule II of the 1971 Convention on Psychotropic Substances, reflecting its global impact. unodc.org Its detection in various product forms, from "herbal incense" to impregnated papers, demonstrates the adaptability of its distribution on the illicit market. www.gov.ukecddrepository.org

Interactive Data Table: Prevalence of this compound and Other SCRAs in UK FEWS Collections

Reporting Period Most Prevalent SCRA(s) This compound (AMB-FUBINACA) Ranking Key Observations
2015-2016 5F-AKB48, MDMB-CHMICA 10th This compound present but not dominant. www.gov.uk
2016-2017 5F-MDMB-PINACA High Increased prevalence. www.gov.uk
2017-2018 AMB-FUBINACA, 5F-MDMB-PINACA 1st Peak prevalence in seized materials. www.gov.uk
2020-2021 4F-MDMB-BINACA, MDMB-4en-PINACA Lower Prevalence declined as newer SCRAs emerged. www.gov.uk

Geographical Distribution and Regional Prevalence Patterns

This compound has been identified across a wide geographical landscape, with notable prevalence in Europe and North America. Forensic monitoring programs have been crucial in mapping its distribution.

In the United States, this compound and its metabolites have been detected in forensic casework across numerous states. swafs.usojp.gov Data from the Center for Forensic Science Research & Education (CFSRE) indicates submissions from a wide range of states, although the distribution may be influenced by which agencies submit samples. cfsre.orgcfsre.org The compound has been identified in various forms, including as an adulterant on plant material. regulations.gov

European monitoring has also extensively documented the presence of this compound. The UK's FEWS project has provided detailed regional data, with samples being collected from England, Scotland, Wales, and Northern Ireland. www.gov.uk The compound has been particularly prevalent in prison populations, often found on impregnated paper. www.gov.ukwww.gov.uk Beyond the UK, this compound has been reported in other European countries, often being one of the most common SCRAs detected for several years. frontiersin.org

New Zealand experienced significant public health events linked to AMB-FUBINACA, indicating a high prevalence in that region. ecddrepository.org Reports from 2017 highlighted it as the most frequently detected synthetic cannabinoid in samples tested by the Institute of Environmental Science and Research (ESR). health.govt.nz The typical global trafficking pattern for many SCRAs, including this compound, often involves manufacturing in China, followed by distribution to regions like Europe and eventually the United States. regulations.gov

Interactive Data Table: Geographical Sightings of this compound

Region Country/Area Key Findings Source(s)
North America United States Detected in forensic casework across multiple states; found on plant material and in biological samples. swafs.usojp.govregulations.gov
Europe United Kingdom High prevalence in seized materials, especially within prisons; detected in England, Scotland, Wales, and Northern Ireland. www.gov.ukwww.gov.uk
Europe (General) One of the most prevalent SCRAs detected for several years in various countries. frontiersin.org
Oceania New Zealand Linked to mass intoxications and identified as a major synthetic cannabinoid in circulation during 2017. ecddrepository.orghealth.govt.nz
Global International Placed under international control due to widespread availability and abuse. unodc.org

Identification in Forensic Toxicology Casework and Biological Specimens

The detection of this compound and its metabolites in biological samples is a critical aspect of forensic toxicology. This work helps to link the use of the substance to clinical presentations, driving under the influence cases, and postmortem investigations.

Studies have shown that while the parent compound this compound can be unstable in biological matrices like blood, its metabolites, particularly the butanoic acid metabolite, serve as reliable biomarkers for confirming its use. ojp.gov This has important implications for laboratory testing protocols.

In Scotland, a study of postmortem cases between April 2017 and March 2019 found that the metabolite shared by AB-FUBINACA and this compound was one of the more commonly detected SCRA findings. nih.gov The majority of these cases involved male decedents and the cause of death was often certified as drug-related. nih.gov

In the United States, comprehensive toxicological analyses have identified this compound and its metabolites in a variety of forensic casework, including medicolegal death investigations and impaired driving cases. regulations.govresearchgate.net For instance, between August 2019 and March 2020, the related compound MDMB-4en-PINACA was detected in 25 forensic investigation cases, the majority of which were postmortem investigations. regulations.gov Trend reports from the first quarter of 2019 showed that the this compound 3-Methylbutanoic Acid metabolite was identified in 25 out of 1,533 biological samples analyzed. swafs.us

These findings underscore the importance of including a broad scope of SCRA parent compounds and their metabolites in toxicological screening to accurately capture the extent of their use and impact.

Development of Forensic Intelligence and Surveillance Systems

The rapid evolution of the SCRA market has necessitated the development of sophisticated forensic intelligence and surveillance systems. These systems aim to provide timely data on emerging drug trends to forensic scientists, clinicians, and public health officials. ojp.govcfsre.org

A key approach has been the use of high-resolution mass spectrometry (HRMS) for non-targeted data acquisition. swafs.usojp.gov This allows laboratories to retrospectively analyze data for new compounds as they emerge and their reference standards become available. cfsre.org This model facilitates the real-time identification of novel SCRAs and the analysis of their prevalence trends. swafs.us

Initiatives like the CFSRE's NPS Discovery program in the United States and the Home Office's FEWS in the United Kingdom are prime examples of such surveillance systems. www.gov.ukojp.gov They collaborate with forensic laboratories and law enforcement agencies to collect and analyze samples, generating quarterly or annual reports that detail the current landscape of NPS. www.gov.ukcfsre.orgojp.gov These reports often include data on demographics, geographical distribution, and the forms in which drugs are found, providing actionable intelligence. www.gov.ukswafs.us The ultimate goal of these systems is to equip laboratories with the information needed to update their testing scopes efficiently and to alert public health authorities to new threats. ojp.gov

Challenges in Monitoring the Evolving SCRA Market

Monitoring the dynamic market for SCRAs presents numerous challenges for forensic and regulatory bodies. A primary difficulty is the sheer number and diversity of chemical structures. kcl.ac.uk Clandestine labs constantly produce new analogues with minor structural modifications, which can evade detection by standard targeted analytical methods. thermofisher.com This makes it a moving target for law enforcement and forensic chemists.

Further challenges include:

Analytical Sensitivity: Many SCRAs are potent at very low concentrations, requiring highly sensitive analytical techniques for their detection in biological specimens. cfsre.org

Metabolism: The extensive metabolism of SCRAs means that the parent compound is often not detectable in urine, necessitating the identification and validation of specific metabolites as biomarkers. ojp.govcfsre.org

Instability: Some SCRA parent compounds, particularly those with methyl ester groups like this compound, can be unstable in biological samples, leading to underreporting if proper storage and handling procedures are not followed. ojp.gov

Resource Intensity: Maintaining a current and comprehensive scope of analysis is challenging and requires significant resources, including access to reference materials for new compounds and advanced instrumentation. cfsre.org

Legislative Lag: The speed at which new compounds appear often outpaces the legislative process to control them, although generic or analogue-based legislation has been implemented in some jurisdictions to address this. unodc.orgkcl.ac.uk

These challenges highlight the need for continued investment in agile surveillance systems, international collaboration, and the development of rapid and comprehensive analytical methods to keep pace with the ever-changing landscape of synthetic drugs. thermofisher.comnih.gov

Q & A

Basic Research Questions

Q. What are the critical considerations for sample storage and handling of MMB-FUBINACA to prevent degradation during experimental studies?

  • Methodological Answer : this compound exhibits extreme instability at room temperature and under refrigerated conditions, with degradation observed within 24–72 hours. To preserve integrity, samples must be stored at ≤-20°C, as no significant degradation occurs in frozen states. Acidic extraction protocols (e.g., using 0.1% formic acid) are recommended for blood samples to simultaneously recover parent compounds and metabolites, which are poorly extracted under basic conditions. Stability validation should include time-course experiments comparing extraction yields across storage conditions .

Q. Which analytical techniques are most effective for initial detection and quantification of this compound in biological samples?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with acidic extraction is optimal for detecting this compound and its metabolites. High-resolution mass spectrometry (HRMS) enables retrospective identification of low-abundance metabolites (e.g., this compound 3-methylbutanoic acid) in archived data. For quantification, multiple reaction monitoring (MRM) should target parent ions (e.g., m/z 383.2 → 232.1) and validated against deuterated internal standards to account for matrix effects .

Q. How should researchers design safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Personal protective equipment (PPE) must include chemically resistant gloves (e.g., nitrile) with verified penetration times from manufacturer specifications. Due to acute toxicity (oral, dermal, and inhalation hazards), handling should occur in fume hoods with negative pressure. Waste disposal must comply with institutional guidelines for synthetic cannabinoids. Safety data sheets (SDS) should be reviewed for region-specific regulations (e.g., OSHA HCS standards) .

Advanced Research Questions

Q. What experimental approaches are recommended for characterizing this compound’s metabolic pathways and identifying biomarkers of consumption?

  • Methodological Answer : Combine in vitro hepatic microsomal assays with HRMS to map phase I (hydrolysis, oxidation) and phase II (glucuronidation) metabolites. For example, incubate this compound with human liver microsomes and NADPH, then analyze using ultra-high-performance LC (UHPLC)-HRMS. Prioritize metabolites with high abundance and structural stability (e.g., ester hydrolysis products) as biomarkers. Cross-validate findings with authentic forensic case samples to confirm clinical relevance .

Q. How can researchers resolve contradictions in reported metabolite profiles of this compound across different forensic case studies?

  • Methodological Answer : Discrepancies may arise from variations in storage conditions, extraction protocols, or co-consumption of other substances. Implement controlled stability studies (e.g., comparing fresh vs. degraded samples) and standardized acidic extraction to minimize methodological variability. Use retrospective HRMS data mining to reanalyze archived samples for overlooked metabolites. Statistical tools like principal component analysis (PCA) can differentiate metabolite patterns attributable to degradation vs. co-exposure .

Q. What strategies improve the detection of low-abundance oxidative metabolites of this compound in complex biological matrices?

  • Methodological Answer : Oxidative metabolites (e.g., hydroxylated derivatives) often evade detection due to low concentrations. Enrich samples using solid-phase extraction (SPE) cartridges with mixed-mode sorbents. Optimize MS parameters by increasing collision energy for fragmentation or employing data-dependent acquisition (DDA) modes. For quantification, use isotopic dilution with synthesized stable isotope-labeled analogs to enhance sensitivity .

Q. How should experimental designs account for the transesterification of this compound when co-administered with alcohol or other esters?

  • Methodological Answer : Co-consumption with ethanol may induce transesterification, generating novel metabolites (e.g., ethyl ester derivatives). Conduct in vitro incubation studies with ethanol and this compound to simulate metabolic interactions. Monitor reaction products using MRM transitions specific to potential derivatives (e.g., m/z 397.2 → 246.1). Cross-reference findings with forensic casework involving poly-drug use to assess clinical significance .

Data Analysis & Reproducibility

Q. What statistical methods are appropriate for analyzing geographical or temporal variations in this compound prevalence?

  • Methodological Answer : Use chi-square tests or Fisher’s exact tests to compare detection rates across sample cohorts (e.g., regional forensic databases). Time-series analysis (e.g., autoregressive models) can identify temporal trends in seizure data. For multivariate datasets, apply machine learning algorithms (e.g., random forests) to classify samples based on metabolite signatures and demographic variables .

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound analogs?

  • Methodological Answer : Document synthetic procedures following Beilstein Journal guidelines: report reaction conditions (temperature, catalysts), purification methods (HPLC gradients), and characterization data (NMR, HRMS) for ≥95% purity. For novel analogs, provide detailed spectral libraries in supplementary materials. Cross-validate results with independent labs using blinded samples .

Tables for Key Data

Stability of this compound Under Different Conditions
Storage Condition
--------------------------
Room Temperature (25°C)
Refrigerated (4°C)
Frozen (-20°C)
Data derived from controlled stability studies

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.